Cas no 2227754-94-9 ((2S)-4-(4-fluorophenyl)but-3-en-2-amine)

(2S)-4-(4-fluorophenyl)but-3-en-2-amine is a chiral compound with a unique 4-fluorophenyl group, offering selective reactivity in chemical reactions. Its enamine functionality provides a versatile intermediate for various synthetic transformations. The compound's high purity and structural stability make it ideal for research and development applications in organic synthesis.
(2S)-4-(4-fluorophenyl)but-3-en-2-amine structure
2227754-94-9 structure
Product Name:(2S)-4-(4-fluorophenyl)but-3-en-2-amine
CAS No:2227754-94-9
MF:C10H12FN
MW:165.207386016846
CID:5930578
PubChem ID:96955832
Update Time:2025-11-01

(2S)-4-(4-fluorophenyl)but-3-en-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(4-fluorophenyl)but-3-en-2-amine
    • EN300-1788934
    • 2227754-94-9
    • Inchi: 1S/C10H12FN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8H,12H2,1H3/b3-2+/t8-/m0/s1
    • InChI Key: BDKJMQSGRFYGAM-SGJFDWMWSA-N
    • SMILES: FC1C=CC(=CC=1)/C=C/[C@H](C)N

Computed Properties

  • Exact Mass: 165.095377549g/mol
  • Monoisotopic Mass: 165.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

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Additional information on (2S)-4-(4-fluorophenyl)but-3-en-2-amine

Introduction to (2S)-4-(4-fluorophenyl)but-3-en-2-amine (CAS No. 2227754-94-9)

Compound (2S)-4-(4-fluorophenyl)but-3-en-2-amine, identified by its CAS number 2227754-94-9, is a significant molecule in the realm of pharmaceutical chemistry and biomedicine. This compound, belonging to the class of amine derivatives, has garnered attention due to its structural complexity and potential biological activities. The presence of a chiral center at the (2S) configuration and a fluorine substituent at the phenyl ring enhances its pharmacological relevance, making it a subject of extensive research in drug discovery and development.

The molecular structure of (2S)-4-(4-fluorophenyl)but-3-en-2-amine consists of a butenyl backbone with an amine functional group attached to the second carbon atom. The (2S) configuration indicates the stereochemical arrangement of the chiral center, which is crucial for determining its biological efficacy and interactions with biological targets. The fluorine atom at the 4-position of the phenyl ring introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The incorporation of fluorine into pharmaceutical molecules has been shown to improve their pharmacokinetic properties, leading to more effective and longer-lasting therapeutic outcomes. (2S)-4-(4-fluorophenyl)but-3-en-2-amine exemplifies this trend, as its fluorinated phenyl moiety likely contributes to its favorable pharmacological profile.

Research in the field of medicinal chemistry has demonstrated that amine derivatives can serve as versatile scaffolds for developing novel therapeutic agents. The amine group in (2S)-4-(4-fluorophenyl)but-3-en-2-amine provides a site for further functionalization, allowing chemists to explore various modifications that can enhance its biological activity. For instance, derivatization of the amine group can lead to the formation of salts or esters, which may improve solubility or stability.

One of the most compelling aspects of studying (2S)-4-(4-fluorophenyl)but-3-en-2-amine is its potential application in addressing various diseases. Current research indicates that this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer. The chiral center and fluorine substituent are particularly interesting because they can influence how the molecule interacts with enzymes and receptors in the body.

The synthesis of enantiomerically pure compounds like (2S)-4-(4-fluorophenyl)but-3-en-2-amine is a challenging yet essential task in pharmaceutical chemistry. Advanced synthetic methodologies have been developed to achieve high yields and enantiomeric purity, ensuring that the final product is suitable for further biological evaluation. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to isolate the desired enantiomer.

In vitro studies have begun to uncover the biological activities of (2S)-4-(4-fluorophenyl)but-3-en-2-amine. Preliminary data suggest that it may inhibit certain enzymes involved in inflammatory pathways, making it a potential candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its interaction with receptors expressed in cancer cells has been explored, indicating a possible role in oncology research.

The role of computational chemistry in understanding the behavior of molecules like (2S)-4-(4-fluorophenyl)but-3-en-2-amine cannot be overstated. Molecular modeling techniques allow researchers to predict how these compounds will interact with biological targets at an atomic level. This information is invaluable for designing experiments and optimizing drug candidates before they enter clinical trials.

The future prospects for (2S)-4-(4-fluorophenyl)but-3-en-2-amine are promising, with ongoing studies aimed at elucidating its mechanism of action and expanding its therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating laboratory findings into tangible medical benefits. As our understanding of this compound grows, so does the potential for developing innovative treatments for human diseases.

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